Ketoprofen sodium

Description

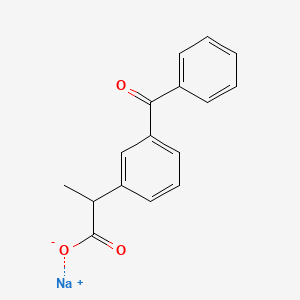

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDLBHLMVYMCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973028 | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57495-14-4 | |

| Record name | Ketoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(3-benzoylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R10M39KS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Ketoprofen Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ketoprofen sodium, a non-steroidal anti-inflammatory drug (NSAID). This document details common synthetic pathways, robust characterization methodologies, and presents key quantitative data in a clear, comparative format.

Synthesis of this compound

This compound, the salt of ketoprofen, is often utilized in pharmaceutical formulations to enhance solubility and bioavailability.[1] Several synthetic routes to ketoprofen have been developed, ranging from classical methods to more recent, greener approaches.[2] The conversion of ketoprofen to this compound is typically a straightforward acid-base reaction.

General Synthesis of Ketoprofen

A common industrial synthesis of ketoprofen starts from 3-methylbenzophenone. This process involves bromination, cyanation, alkylation, and subsequent hydrolysis to yield ketoprofen.[3] Another notable method begins with 3-cyanomethyl-benzoic acid, proceeding through a Friedel-Crafts reaction, α-monomethylation, and hydrolysis, resulting in a high total yield of 73.8% and a purity of 99.8%.[4]

More contemporary and environmentally conscious methods have also been developed. A five-step synthesis starting from cyclohexanone offers a greener alternative to traditional routes that may use hazardous reagents.[2]

Conversion to this compound: A Standard Laboratory Protocol

A simple and effective method for preparing this compound involves the reaction of ketoprofen with sodium hydroxide in an ethanolic solution.[5]

Experimental Protocol:

-

Dissolution: Dissolve a known molar equivalent of ketoprofen in 96% ethanol.

-

Reaction: Add an equimolar amount of sodium hydroxide, also dissolved in ethanol, to the ketoprofen solution with stirring.

-

Evaporation: Remove the solvent by evaporation under reduced pressure. This will yield an amorphous solid of this compound.[5]

-

Crystallization: The resulting amorphous solid can be crystallized by controlled precipitation from 96% ethanol to obtain a crystalline form.[5]

A distinct synthesis method for ketoprofen itself involves the reaction of 3-nitrile ethyl benzophenone with hydrogen chloride gas in an alcohol solvent, followed by hydrolysis with an inorganic base.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.

Spectroscopic Methods

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ketoprofen shows characteristic absorption peaks for the carboxylic acid C=O stretching vibration (around 1697 cm⁻¹) and the ketone C=O stretching vibration (around 1655 cm⁻¹).[7] Aromatic C-H stretching is observed around 3051 cm⁻¹.[8] When converted to the sodium salt, the characteristic peak of the carboxylic acid's O-H group disappears, and the carboxylate (COO⁻) stretching bands appear.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

¹H NMR (400 MHz, CDCl₃) of Ketoprofen: δ 7.79 (t, J = 4.2 Hz, 3H), 7.73–7.65 (m, 1H), 7.63–7.53 (m, 2H), 7.53–7.40 (m, 3H), 3.83 (q, J = 7.2 Hz, 1H), 1.55 (d, J = 7.2 Hz, 3H).[9]

¹³C NMR (100 MHz, CDCl₃) of Ketoprofen: δ 196.5, 180.0, 140.0, 137.9, 137.4, 132.5, 131.6, 130.1, 129.3, 129.3, 128.6, 128.3, 45.2, 18.1.[9]

Chromatographic Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity and quantifying the amount of ketoprofen.[10] Various HPLC methods have been developed, including ion-pair and reversed-phase chromatography.[11][12]

Experimental Protocol (Ion-Pair HPLC): [11]

-

Column: C18 (250 × 4.6 mm, 5µm)

-

Mobile Phase: A mixture of 50% Cetrimide 10⁻³ M and 50% acetonitrile.

-

Flow Rate: 1 mL/min

-

Detection: UV at 254 nm

-

Temperature: Ambient

Thermal Analysis

2.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study the thermal behavior of the sample. Pure crystalline ketoprofen exhibits a sharp endothermic peak corresponding to its melting temperature at approximately 96.60°C.[8] The thermal profile of this compound will differ from that of the parent acid.[1]

Experimental Protocol:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Seal the pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

2.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for studying thermal stability and the presence of solvates.

Solid-State Characterization

2.4.1. X-Ray Powder Diffraction (XRD)

XRD is a critical technique for characterizing the crystalline form of this compound. The diffraction pattern provides a unique fingerprint for a specific crystalline structure.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of ketoprofen and its sodium salt.

Table 1: Synthesis Yields for Ketoprofen

| Starting Material | Key Steps | Reported Yield | Reference |

| 3-cyanomethyl-benzoic acid | Friedel-Crafts, α-monomethylation, hydrolysis | 73.8% | [4] |

| 7-benzyl-3-methyl-5,6-dihydrobenzofuran-2(4H)-one | Benzylic oxidation with supported KMnO₄ | 72% | [9] |

| 3-nitrile ethyl benzophenone | Reaction with HCl gas, hydrolysis with KOH | 98% | [6] |

Table 2: HPLC Parameters for Ketoprofen Analysis

| Method Type | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

| Ion-Pair HPLC | C18 (250 x 4.6 mm, 5µm) | 50% Cetrimide 10⁻³ M and 50% acetonitrile | 1 mL/min | 254 nm | [11] |

| Reversed-Phase HPLC | C18 (125 mm i.d.) | Acetonitrile, water, and phosphate buffer (40:58:2 v/v/v), pH 3.5 | 1.0 mL/min | Not Specified | [10] |

| Reversed-Phase HPLC | Discovery HS C18 (25 cm x 4.6 mm, 5 µm) | Methanol: water (70:30), pH 3.3 | Not Specified | Not Specified | [10] |

Table 3: Spectroscopic Data for Ketoprofen

| Technique | Key Peaks / Shifts | Reference |

| FTIR | ~3051 cm⁻¹ (Aromatic C-H stretch), ~1697 cm⁻¹ (Acid C=O stretch), ~1655 cm⁻¹ (Ketone C=O stretch), ~1589 cm⁻¹, ~1446 cm⁻¹ (Aromatic C=C stretch) | [7][8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79, 7.73–7.65, 7.63–7.53, 7.53–7.40, 3.83, 1.55 | [9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 196.5, 180.0, 140.0, 137.9, 137.4, 132.5, 131.6, 130.1, 129.3, 128.6, 128.3, 45.2, 18.1 | [9] |

Workflow and Signaling Pathway Diagrams

References

- 1. A New Crystalline this compound Salt: Solid-State Characterization, Solubility, and Stability [pubmed.ncbi.nlm.nih.gov]

- 2. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 3. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: preparation and its formation of mixed crystals with ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion - pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

The Multifaceted Mechanism of Ketoprofen in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of ketoprofen. By delving into its interactions with key enzymatic pathways and cellular processes, this document aims to equip researchers and drug development professionals with a detailed understanding of its pharmacological profile.

Core Mechanism: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Enzymes

The primary and most well-characterized mechanism of action for ketoprofen is its inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[1] Ketoprofen is a non-specific inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2.[3]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain physiological functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[1]

-

COX-2: This isoform is typically inducible and is primarily expressed at sites of inflammation.[1] The prostaglandins produced by COX-2 are the main drivers of the inflammatory response, pain, and fever.[1]

Ketoprofen's therapeutic effects are largely attributed to its inhibition of COX-2, which reduces the synthesis of pro-inflammatory prostaglandins.[1] However, its simultaneous inhibition of COX-1 is associated with some of its common side effects, including gastrointestinal irritation.[1] The S-(+)-enantiomer of ketoprofen is the pharmacologically active form, demonstrating significantly greater inhibitory potency against both COX isoenzymes compared to the R-(-)-enantiomer.

Quantitative Data: COX Inhibition

The inhibitory potency of ketoprofen against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for ketoprofen, highlighting its potent but non-selective inhibitory profile.

| Enantiomer/Form | Target Enzyme | IC50 Value (µM) | Experimental System |

| S-(+)-Ketoprofen | COX-1 | 0.0019 | Not Specified |

| S-(+)-Ketoprofen | COX-2 | 0.027 | Not Specified |

| S-Ketoprofen | COX-2 | 0.024 | Guinea pig whole blood |

| S-Ketoprofen | COX-2 | 5.3 | Purified sheep placenta |

| R-Ketoprofen | COX-2 | > 80 | Purified sheep placenta |

Secondary Mechanisms of Action

Beyond its primary role as a COX inhibitor, ketoprofen exerts its anti-inflammatory effects through several other pathways, contributing to its broad efficacy.

Inhibition of the Lipoxygenase (LOX) Pathway

Ketoprofen has been shown to inhibit the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.[1][2] Leukotrienes are another class of potent inflammatory mediators that contribute to processes such as bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By inhibiting both the COX and LOX pathways, ketoprofen offers a broader spectrum of anti-inflammatory activity compared to more selective COX-2 inhibitors.

Quantitative Data: Lipoxygenase Inhibition

| Compound | Target Enzyme | IC50 Value (µM) |

| Ketoprofen | 15-LOX | 24.8 ± 0.24 |

Anti-Bradykinin Activity

Ketoprofen is thought to possess anti-bradykinin activity.[3] Bradykinin is a potent inflammatory mediator that increases vascular permeability, causes vasodilation, and induces pain by stimulating sensory nerve endings. By antagonizing the effects of bradykinin, ketoprofen can further reduce pain and edema associated with inflammation.

Lysosomal Membrane Stabilization

Evidence suggests that ketoprofen can stabilize lysosomal membranes.[4] Lysosomes contain a variety of hydrolytic enzymes that, if released into the cytoplasm, can cause cellular damage and contribute to the inflammatory process.[5] By stabilizing these membranes, ketoprofen may limit the release of these damaging enzymes at the site of inflammation.[4][5]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade: COX and LOX Pathways

The following diagram illustrates the central role of the arachidonic acid cascade in inflammation and the points of inhibition by ketoprofen.

Bradykinin B2 Receptor Signaling Pathway

This diagram outlines the signaling cascade initiated by bradykinin binding to its B2 receptor, a pathway implicated in pain and inflammation that is modulated by ketoprofen.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This assay provides a physiologically relevant method for assessing the inhibitory activity of compounds against COX-1 and COX-2 in a complex biological matrix.

Objective: To determine the IC50 values of ketoprofen for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquot whole blood into tubes.

-

Add various concentrations of ketoprofen (or vehicle control).

-

Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

Centrifuge to separate the serum.

-

Measure TXB2 levels in the serum using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquot whole blood into tubes.

-

Add a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.

-

Add various concentrations of ketoprofen (or vehicle control).

-

Induce COX-2 expression by adding lipopolysaccharide (LPS) and incubate at 37°C for a specified period (e.g., 24 hours).

-

Centrifuge to separate the plasma.

-

Measure prostaglandin E2 (PGE2) levels in the plasma using a specific ELISA.

-

-

Data Analysis:

-

Plot the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) against the logarithm of the ketoprofen concentration.

-

Determine the IC50 value, the concentration of ketoprofen that causes 50% inhibition, from the resulting dose-response curve.

-

In Vitro Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, typically using a commercially available enzyme such as soybean 15-lipoxygenase.

Objective: To determine the IC50 value of ketoprofen for lipoxygenase.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., borate buffer, pH 9.0).

-

Prepare a substrate solution of linoleic acid in the buffer.

-

Prepare a solution of soybean 15-lipoxygenase in the buffer.

-

Dissolve ketoprofen in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the buffer, the enzyme solution, and a specific concentration of the ketoprofen solution (or vehicle control).

-

Incubate the mixture at room temperature for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the conjugated diene hydroperoxide product of the lipoxygenase reaction results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each ketoprofen concentration.

-

Determine the percentage inhibition of lipoxygenase activity relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the ketoprofen concentration to determine the IC50 value.

-

Lysosomal Membrane Stabilization Assay (Heat-Induced Hemolysis of Erythrocytes - Analogue Method)

This in vitro assay serves as a model to assess the membrane-stabilizing properties of a compound, which is analogous to its effect on lysosomal membranes.

Objective: To evaluate the ability of ketoprofen to stabilize erythrocyte membranes against heat-induced lysis.

Methodology:

-

Preparation of Erythrocyte Suspension:

-

Collect fresh human blood in an anticoagulant-containing tube.

-

Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) multiple times with isotonic saline solution.

-

Resuspend the washed RBCs in isotonic saline to a final concentration of, for example, 10% (v/v).

-

-

Assay Procedure:

-

Prepare test tubes containing:

-

Control: Isotonic saline.

-

Test: Various concentrations of ketoprofen dissolved in isotonic saline.

-

Reference Standard: A known membrane-stabilizing drug (e.g., diclofenac sodium) at a standard concentration.

-

-

Add the erythrocyte suspension to all tubes.

-

Incubate the tubes in a water bath at 56°C for 30 minutes to induce hemolysis.

-

Cool the tubes under running tap water and then centrifuge to pellet the intact RBCs.

-

Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis inhibition for each ketoprofen concentration using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

A higher percentage of inhibition indicates greater membrane-stabilizing activity.

-

Conclusion

The anti-inflammatory, analgesic, and antipyretic properties of ketoprofen stem from a multifaceted mechanism of action. Its primary role as a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes is central to its therapeutic efficacy. Furthermore, its ability to inhibit the lipoxygenase pathway, antagonize bradykinin, and stabilize lysosomal membranes contributes to its broad-spectrum anti-inflammatory profile. A thorough understanding of these intricate mechanisms is paramount for the rational design and development of novel anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dot | Graphviz [graphviz.org]

A Technical Guide to the Physicochemical Properties of Ketoprofen for Formulation Studies

Introduction: Ketoprofen, chemically known as 2-(3-benzoylphenyl)propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] From a formulation perspective, ketoprofen presents a significant challenge as it is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug. This designation signifies low aqueous solubility and high membrane permeability, making its dissolution the rate-limiting step for absorption and bioavailability.[3][4] A thorough understanding of its physicochemical properties is therefore paramount for the rational design and development of effective and stable dosage forms. This guide provides an in-depth overview of ketoprofen's key characteristics, supported by experimental protocols and logical workflows to aid researchers and formulation scientists.

Core Physicochemical Properties

The fundamental properties of an active pharmaceutical ingredient (API) dictate its behavior during manufacturing and its therapeutic efficacy. For ketoprofen, its acidic nature, high lipophilicity, and specific solid-state characteristics are of primary concern.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₄O₃ | [1][5] |

| Molecular Weight | 254.28 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 93 - 96.6 °C | [1][6][7] |

| pKa (acidic) | 3.8 - 4.45 | [6] |

| log P (Octanol/Water) | 3.12 - 3.2 | [6][8][9] |

| Aqueous Solubility | Very low; approx. 51 mg/L at 22°C | [6] |

Solubility Profile

Ketoprofen's solubility is a critical determinant of its formulation strategy. It is practically insoluble in water but demonstrates significantly higher solubility in various organic solvents.[1] This low aqueous solubility is a primary hurdle for achieving adequate bioavailability from solid oral dosage forms.[4] The solubility is pH-dependent, increasing as the pH rises above its pKa due to the ionization of its carboxylic acid group.[10]

| Solvent | Solubility | Temperature | References |

| Water | 6.27 x 10⁻⁴ mol/L | 300.15 K | [11] |

| Water | 0.45 mg/mL | 37 °C | [8] |

| PBS (pH 7.2) | ~0.5 mg/mL | - | [5] |

| Ethanol | ~20 mg/mL | - | [5] |

| Ethanol | 1.85 mol/L | 300.15 K | [11] |

| Methanol | 1.71 mol/L | 300.15 K | [11] |

| DMSO | ~30 mg/mL | - | [5] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | - | [5] |

| PEG 400 | 3000 mg/mL | Ambient | [7] |

| Propylene Glycol | 1000 mg/mL | Ambient | [7] |

| Tween 80 | 1250 mg/mL | Ambient | [7] |

Due to its poor solubility, various enhancement techniques have been explored, including the use of co-solvents, the formation of salts (e.g., ketoprofen-l-lysine), the creation of multicomponent crystals with co-formers like tromethamine and nicotinamide, and the development of solid dispersions and liquisolid compacts.[3][7][8][12][13]

Partition Coefficient (log P) & Dissociation Constant (pKa)

With a log P value of approximately 3.12, ketoprofen is a lipophilic compound, which accounts for its high permeability across biological membranes.[6][8] Its acidic nature, defined by a pKa value in the range of 3.8-4.45, means it is largely unionized in the acidic environment of the stomach, favoring absorption, but poorly soluble.[6] In the more neutral pH of the small intestine, it becomes ionized, which increases solubility but can reduce permeability.

Solid-State Characteristics

Ketoprofen typically exists as a crystalline solid.[5] Its thermal behavior is characterized by a sharp endothermic peak corresponding to its melting point, as observed in Differential Scanning Calorimetry (DSC) thermograms.[3][7] The crystalline form of ketoprofen can be modified to alter its physicochemical properties. For instance, a new salt polymorph of ketoprofen-l-lysine (Polymorph 2) has been identified that exhibits a higher intrinsic dissolution rate and different pharmacokinetic properties compared to the commercially available cocrystal form (Polymorph 1).[13] The formation of new crystalline phases, or multicomponent crystals, with other molecules can significantly alter properties like melting point and solubility, which is a key strategy in formulation development.[3][12]

Stability Profile

Ketoprofen demonstrates reasonable stability under controlled conditions, but it is susceptible to degradation, particularly at higher temperatures and humidity.

| Condition | Formulation Type | Duration | Observation | References |

| -20°C | Crystalline Solid | ≥ 4 years | Stable | [5] |

| Aqueous Solution | - | > 1 day | Not recommended for storage | [5] |

| 25°C / 60% RH | Sustained-Release Tablets | 12 months | < 5% drug loss | [14][15] |

| 30°C / 60% RH | Sustained-Release Tablets | 12 months | < 5% drug loss | [14][15] |

| 40°C / 75% RH | Sustained-Release Tablets | 12 months | < 5% drug loss; dissolution rate affected | [14][15] |

| 40°C / 75% RH | Liquisolid Compacts | 6 months | No significant changes in drug content or dissolution | [7] |

| Room Temperature | Nanosuspension | 3 months | Physically stable (pH, appearance, particle size) | [10] |

Studies on sustained-release tablets showed good photostability when stored in amber-colored bottles.[14][15] However, elevated temperature and humidity can negatively impact the dissolution profiles of formulations.[15]

Visualized Workflows and Pathways

Physicochemical Characterization Workflow

A systematic approach to characterizing a BCS Class II drug like ketoprofen is essential for guiding formulation strategy. The workflow involves a series of analyses to build a comprehensive profile of the API.

Mechanism of Action: COX Inhibition Pathway

Ketoprofen exerts its therapeutic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Key Experimental Protocols

Detailed and standardized experimental methods are crucial for obtaining reliable and reproducible data. The following are protocols for key analyses in ketoprofen formulation studies.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of ketoprofen in a given solvent.

-

Objective: To quantify the maximum amount of ketoprofen that can dissolve in a specific solvent at a set temperature.

-

Apparatus: Orbital shaker with temperature control, volumetric flasks, analytical balance, filtration apparatus (e.g., 0.45 µm syringe filters), UV-Vis spectrophotometer or HPLC system.

-

Methodology:

-

Add an excess amount of ketoprofen powder to a known volume of the selected solvent (e.g., purified water, buffer, organic solvent) in a sealed container.[7]

-

Place the container in an orbital shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[7]

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solid particles.

-

Dilute the filtrate appropriately with the same solvent.

-

Analyze the concentration of ketoprofen in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approx. 254-260 nm) or HPLC.[5][7][16]

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Solid-State Characterization

These techniques are used to investigate the physical form of ketoprofen, which can significantly impact its stability and dissolution.

-

A. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect polymorphism, amorphization, or drug-excipient interactions.[3][4]

-

Methodology:

-

Accurately weigh 2-5 mg of the ketoprofen sample into an aluminum DSC pan.

-

Seal the pan (hermetically or with a pinhole, depending on the desired analysis).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is identified as the onset or peak of the endothermic event.[7][12]

-

-

-

B. Powder X-Ray Diffraction (PXRD)

-

Objective: To identify the crystalline structure of ketoprofen and detect the presence of different polymorphs or the formation of a new crystalline phase (e.g., co-crystals).[12][17]

-

Methodology:

-

Lightly pack the ketoprofen powder sample onto a sample holder.

-

Place the holder in the diffractometer.

-

Scan the sample over a specified range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. New or shifted peaks compared to the starting material indicate a change in the crystal lattice.[12]

-

-

-

C. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify functional groups and investigate potential molecular interactions between ketoprofen and excipients.[4][7]

-

Methodology:

-

Prepare the sample, typically by mixing a small amount with potassium bromide (KBr) and compressing it into a thin pellet, or by placing it directly on an Attenuated Total Reflectance (ATR) crystal.

-

Scan the sample over the infrared range (e.g., 4000 to 400 cm⁻¹).

-

The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. Shifts, broadening, or disappearance of characteristic peaks (e.g., carboxylic acid O-H and C=O stretches) can indicate hydrogen bonding or other interactions.[4]

-

-

Stability-Indicating Assay (ICH Guideline Approach)

This protocol assesses the stability of a ketoprofen formulation under various environmental conditions.

-

Objective: To evaluate the influence of temperature and humidity on the quality of the formulation over time and to predict its shelf-life.[15]

-

Methodology:

-

Prepare the final ketoprofen dosage form (e.g., tablets, capsules) and package it in the proposed container closure system.

-

Place samples in stability chambers maintained under controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[15]

-

At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.[14]

-

Analyze the samples for key quality attributes:

-

Appearance: Visual inspection for any changes in color, shape, or integrity.

-

Assay: Quantify the amount of ketoprofen remaining using a validated, stability-indicating HPLC method that can separate the parent drug from potential degradation products.

-

Dissolution: Perform in-vitro dissolution testing to check for any changes in the drug release profile.[15]

-

-

Compare the results to the initial specifications to determine if any significant changes have occurred. The data from accelerated studies can be used with the Arrhenius equation to predict shelf-life.[14]

-

References

- 1. Ketoprofen | 22071-15-4 [chemicalbook.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. iosrphr.org [iosrphr.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revistas.unal.edu.co [revistas.unal.edu.co]

- 9. researchgate.net [researchgate.net]

- 10. public.pensoft.net [public.pensoft.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. cjm.ichem.md [cjm.ichem.md]

- 13. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen-Lysine System: Discovery of a New Ketoprofen-l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Formulation and stability evaluation of ketoprofen sustained-release tablets prepared by fluid bed granulation with Carbopol 971P solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketoprofen's Inhibition of Cyclooxygenase (COX) Enzymes: An In-depth In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibition of cyclooxygenase (COX) enzymes by the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of ketoprofen's mechanism of action at the enzymatic level, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa.[2] In contrast, COX-2 is typically induced by inflammatory stimuli.[2]

Ketoprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[2]

Quantitative Analysis of COX Inhibition

The inhibitory potency of ketoprofen against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.

Several in vitro studies have determined the IC50 values for ketoprofen and its more active S-(+)-enantiomer (dexketoprofen). It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., ovine, human, recombinant), the assay method, and the substrate concentration.

| Compound | Enzyme | IC50 Value | Selectivity (COX-1/COX-2) | Reference |

| S-(+)-Ketoprofen | COX-1 | 1.9 nM | 0.07 | [3] |

| S-(+)-Ketoprofen | COX-2 | 27 nM | [3] | |

| Ketoprofen | COX-1 | 0.164 µM | 0.21 | [4] |

| Ketoprofen | COX-2 | - | [4] | |

| S-Ketoprofen | COX-2 (guinea pig whole blood) | 0.024 µM | - | [5] |

| S-Ketoprofen | COX-2 (sheep placenta) | 5.3 µM | - | [5] |

Studies have consistently shown that the S-enantiomer of ketoprofen is significantly more potent in inhibiting both COX isoenzymes compared to the R-enantiomer.[5] In fact, the inhibitory activity of racemic ketoprofen is almost exclusively attributed to the S-enantiomer.[5]

Experimental Protocols for In Vitro COX Inhibition Assays

A variety of in vitro methods are employed to determine the inhibitory activity of compounds like ketoprofen on COX enzymes.[6][7] These assays can be broadly categorized into those using purified enzymes and those using cellular systems, such as whole blood assays.

Purified Enzyme Assays

These assays utilize purified COX-1 and COX-2 enzymes, often from ovine or recombinant human sources. The activity of the enzyme is measured in the presence and absence of the inhibitor.

1. Colorimetric COX Inhibitor Screening Assay:

-

Principle: This assay measures the peroxidase activity of COX. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The appearance of the oxidized TMPD is monitored spectrophotometrically at 590 nm.[8]

-

Procedure: [8]

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound (ketoprofen) or a vehicle control to the appropriate wells.

-

Incubate the plate at 25°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid.

-

After a short incubation period (e.g., 2 minutes), read the absorbance at 590 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.

-

2. Fluorometric COX Activity Assay:

-

Principle: This assay also measures the peroxidase activity of COX but uses a fluorometric probe that is converted into a highly fluorescent product.

-

Procedure:

-

Prepare a reaction mix containing assay buffer, a fluorometric probe, and a cofactor.

-

Add the purified COX enzyme (COX-1 or COX-2) and the test inhibitor to the reaction mix.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

-

The rate of increase in fluorescence is proportional to the COX activity.

-

3. Radiochemical COX Inhibition Assay:

-

Principle: This highly sensitive assay measures the conversion of radiolabeled arachidonic acid to prostaglandins.[9]

-

Procedure: [9]

-

Incubate the purified COX enzyme with the test inhibitor.

-

Add radiolabeled arachidonic acid to start the reaction.

-

After a defined incubation period, stop the reaction and extract the prostaglandins.

-

Separate the radiolabeled prostaglandins from the unreacted arachidonic acid using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the prostaglandin fraction to determine enzyme activity.

-

Cell-Based Assays

Human Whole Blood Assay:

-

Principle: This assay provides a more physiologically relevant model by measuring COX activity in its natural cellular environment.[2] COX-1 activity is measured by the production of thromboxane B2 (TxB2) in clotting blood, while COX-2 activity is measured by prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated blood.[2]

-

Procedure for COX-1: [2]

-

Fresh human blood is incubated with the test inhibitor or vehicle.

-

The blood is allowed to clot, which activates platelets and stimulates TxB2 production via COX-1.

-

The serum is separated, and the concentration of TxB2 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Procedure for COX-2: [2]

-

Heparinized human blood is incubated with the test inhibitor.

-

LPS is added to the blood to induce the expression and activity of COX-2 in monocytes.

-

After an incubation period, the plasma is separated, and the concentration of PGE2 is measured by ELISA.

-

Visualizing the Molecular Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Ketoprofen's inhibition of the COX signaling pathway.

Caption: Generalized workflow for in vitro COX inhibition assays.

Conclusion

This technical guide has provided a detailed examination of the in vitro inhibition of COX-1 and COX-2 enzymes by ketoprofen. The quantitative data clearly demonstrates its potent, non-selective inhibitory activity, with a notable stereoselectivity for the S-enantiomer. The outlined experimental protocols offer a foundational understanding of the methodologies used to assess COX inhibition. The provided diagrams visually summarize the core mechanism of action and the general experimental approach. This information is crucial for researchers and professionals involved in the study of NSAIDs and the development of new anti-inflammatory agents.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | AVESİS [avesis.gazi.edu.tr]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ketoprofen

Introduction

Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] Accurate and reliable quantification of ketoprofen in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note presents a detailed, validated, and robust High-Performance Liquid Chromatography (HPLC) method for the determination of ketoprofen. The method is simple, rapid, and suitable for routine analysis in a research or clinical setting.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column is required.

Chemicals and Reagents

-

Ketoprofen reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Trifluoroacetic acid (analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Parameters for Ketoprofen Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (55:45, v/v) with 1% trifluoroacetic acid[2] |

| Flow Rate | 1.5 mL/min[2] |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 257 nm[2] |

| Column Temperature | 45°C[2] |

| Run Time | Approximately 5 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ketoprofen reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for Plasma Samples)

-

To 200 µL of human plasma, add 600 µL of methanol to precipitate the proteins.[2]

-

Vortex the mixture for 10 seconds.[2]

-

Centrifuge the mixture at 6000 rpm for 6 minutes.[2]

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 20 µL of the supernatant into the HPLC system.[2]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Results and Discussion

Method Performance

The developed HPLC method demonstrated excellent performance for the quantification of ketoprofen. A typical chromatogram shows a well-resolved peak for ketoprofen with a retention time of approximately 1.7 minutes.[2] The method is specific, with no interference from endogenous components in the plasma matrix.

Quantitative Data Summary

The validation results are summarized in Table 2. The method exhibited good linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.999. The accuracy and precision were within the acceptable limits, with the relative standard deviation (RSD) being less than 2%.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999[2] |

| Accuracy (% Recovery) | 96.5 - 103.6 %[2] |

| Precision (RSD %) | < 6.0 %[2] |

| Limit of Detection (LOD) | 1.20 µg/mL[5] |

| Limit of Quantification (LOQ) | 2.43 µg/mL[5] |

Visualizations

Experimental Workflow

The overall workflow for the quantification of ketoprofen in plasma samples is depicted in the following diagram.

Caption: Experimental workflow for ketoprofen quantification in plasma.

HPLC Method Development Logic

The logical steps involved in developing a robust HPLC method are outlined below.

Caption: Logical steps in HPLC method development.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of ketoprofen using a validated HPLC method. The method is simple, rapid, accurate, and precise, making it highly suitable for routine analysis in various research and quality control laboratories. The provided experimental details and validation data demonstrate the robustness and reliability of the method for its intended purpose.

References

In Vivo Experimental Models for Assessing the Anti-Inflammatory Activity of Ketoprofen: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established in vivo experimental models to evaluate the anti-inflammatory properties of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The included methodologies for carrageenan-induced paw edema, cotton pellet-induced granuloma, and adjuvant-induced arthritis are standard preclinical assays to characterize and quantify the efficacy of anti-inflammatory agents.

Mechanism of Action of Ketoprofen

Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By reducing prostaglandin synthesis, ketoprofen mitigates vasodilation, vascular permeability, and the subsequent infiltration of inflammatory cells to the site of injury.[2]

References

- 1. Ketoprofen and MicroRNA-124 Co-loaded poly (lactic-co-glycolic acid) microspheres inhibit progression of Adjuvant-induced arthritis in rats [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammation and Anti-Nociception Effect of Ketoprofen in Rats Could Be Strengthened Through Co-Delivery of a H2S Donor, S-Propargyl-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Ketoprofen-Loaded Microspheres

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation and characterization of ketoprofen-loaded microspheres, a promising approach for controlled drug delivery. Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is commonly used for managing pain and inflammation. However, its short biological half-life and potential for gastrointestinal side effects necessitate the development of sustained-release formulations.[1][2][3] Encapsulation of ketoprofen into biodegradable polymeric microspheres offers a strategy to prolong its release, reduce dosing frequency, and minimize adverse effects.[1]

This document outlines three prevalent methods for microsphere preparation: emulsion-solvent evaporation, spray drying, and emulsion polymerization. Each protocol is detailed to enable replication in a laboratory setting. Furthermore, key characterization techniques are described to evaluate the quality and performance of the formulated microspheres.

I. Microsphere Preparation Protocols

A. Emulsion-Solvent Evaporation Method

This technique is widely used for encapsulating water-insoluble drugs like ketoprofen into water-insoluble polymers.[4] The process involves the emulsification of a polymeric solution containing the drug in an immiscible continuous phase, followed by the removal of the solvent.

Protocol:

-

Organic Phase Preparation: Dissolve a specific amount of polymer (e.g., Polycaprolactone (PCL), Ethyl cellulose, Polylactic acid (PLA), or Polylactic-co-glycolic acid (PLGA)) and ketoprofen in a suitable organic solvent or a mixture of solvents (e.g., dichloromethane and chloroform).[4][5][6]

-

Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizing agent (e.g., 0.5% w/v sodium carboxy methyl cellulose or polyvinyl alcohol (PVA)).[4]

-

Emulsification: Add the organic phase to the aqueous phase as a thin stream while stirring at a controlled rate (e.g., 500-1500 rpm) to form an oil-in-water (o/w) emulsion.[4][5]

-

Solvent Evaporation: Continue stirring the emulsion for a sufficient period (e.g., 3-4 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid microspheres.[4]

-

Collection and Washing: Collect the microspheres by vacuum filtration and wash them multiple times with distilled water to remove the residual stabilizer.[4]

-

Drying: Air dry or freeze-dry the washed microspheres to obtain a free-flowing powder.[7]

Experimental Workflow for Emulsion-Solvent Evaporation

B. Spray Drying Method

Spray drying is a rapid, one-step process that converts a liquid feed (solution, emulsion, or suspension) into a dry particulate powder.[8] This method is suitable for thermolabile materials as the exposure to high temperatures is very brief.

Protocol:

-

Feed Solution Preparation: Dissolve ketoprofen and the chosen polymer(s) (e.g., cellulose acetate butyrate (CAB) and hydroxypropylmethylcellulose phthalate (HPMCP)) in a suitable solvent to create a feed solution.[8][9]

-

Spray Drying: Atomize the feed solution into a hot air stream within the spray dryer. The solvent rapidly evaporates, resulting in the formation of solid microparticles.

-

Collection: The dried microspheres are separated from the air stream, typically by a cyclone separator, and collected.

Experimental Workflow for Spray Drying

C. Emulsion Cross-Linking Method

This method is often employed for natural polymers like albumin or alginate. It involves emulsifying an aqueous solution of the polymer and drug in an oily phase, followed by the addition of a cross-linking agent to solidify the droplets into microspheres.

Protocol:

-

Aqueous Phase Preparation: Dissolve bovine serum albumin (BSA) and ketoprofen in a buffer solution (e.g., PBS pH 7.4).[2]

-

Emulsification: Add the aqueous phase to an oil phase (e.g., olive oil) and stir at a high rate (e.g., 1000 rpm) to form a water-in-oil (w/o) emulsion.[2]

-

Cross-linking: Add a cross-linking agent, such as glutaraldehyde solution, to the emulsion and continue stirring for a specified time (e.g., 30 minutes) to stabilize the microspheres.[2]

-

Collection and Washing: Centrifuge the microsphere suspension to separate the microspheres. Wash the collected microspheres with a suitable solvent (e.g., diethyl ether) to remove excess oil and cross-linking agent.[2]

-

Drying: Dry the washed microspheres.

Experimental Workflow for Emulsion Cross-Linking

II. Characterization of Ketoprofen-Loaded Microspheres

Thorough characterization is essential to ensure the quality and performance of the prepared microspheres.

A. Particle Size and Morphology

-

Protocol:

-

Microscopy: Observe the shape and surface morphology of the microspheres using optical microscopy or scanning electron microscopy (SEM).[2][10] For SEM, sputter-coat the microspheres with gold before imaging.[2]

-

Particle Size Analysis: Determine the mean particle size and size distribution using techniques like optical microscopy with a calibrated eyepiece or laser light scattering.[9][10]

-

B. Drug Entrapment Efficiency and Loading

-

Protocol:

-

Accurately weigh a sample of microspheres (e.g., 100 mg).[11]

-

Disperse the microspheres in a suitable solvent (e.g., ethanol) to dissolve the polymer and extract the drug completely. Sonication can aid in complete extraction.[11]

-

Filter the resulting solution to remove any polymeric debris.[11]

-

Analyze the filtrate for ketoprofen concentration using UV-Vis spectrophotometry at a specific wavelength (e.g., 260 nm) or High-Performance Liquid Chromatography (HPLC).[2][11]

-

Calculate the entrapment efficiency and drug loading using the following formulas:

-

Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

-

Drug Loading (%) = (Weight of Drug in Microspheres / Weight of Microspheres) x 100

-

-

C. In Vitro Drug Release Studies

-

Protocol:

-

Apparatus: Use a USP dissolution apparatus (e.g., paddle type).[11]

-

Dissolution Medium: Employ a suitable dissolution medium, such as phosphate buffer saline (PBS) at pH 7.4, to simulate physiological conditions.[6][11] Maintain the temperature at 37 ± 0.5°C.[11]

-

Procedure:

-

Accurately weigh a quantity of microspheres and place them in the dissolution medium. To prevent the microspheres from floating, they can be placed in a muslin cloth tied to the paddle.[11]

-

Stir the medium at a constant speed (e.g., 100 rpm).[11]

-

At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with an equal volume of fresh medium to maintain sink conditions.[2][11]

-

-

Analysis: Analyze the withdrawn samples for ketoprofen concentration using UV-Vis spectrophotometry or HPLC.[2][11]

-

Data Presentation: Plot the cumulative percentage of drug released versus time.

-

Logical Relationship for Microsphere Characterization

III. Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of ketoprofen-loaded microspheres prepared by different methods.

Table 1: Formulation Parameters and Physical Characteristics of Ketoprofen Microspheres

| Formulation Code | Polymer | Drug:Polymer Ratio | Stirring Speed (rpm) | Mean Particle Size (µm) |

| F1 | Ethyl Cellulose | 1:1 | 500 | 150 ± 1.8 |

| F2 | Ethyl Cellulose | 1:2 | 1000 | 125 ± 2.5 |

| F3 | PLGA | 1:3 | 750 | 95 ± 3.1 |

| F4 | PCL | 1:2 | 1000 | 210 ± 4.2 |

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release of Ketoprofen Microspheres

| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 8h (%) |

| F1 | 18.5 | 74.0 | 65.2 |

| F2 | 12.1 | 84.7 | 52.8 |

| F3 | 9.8 | 88.2 | 45.1 |

| F4 | 13.2 | 79.2 | 48.6 |

Note: The values presented are hypothetical and for illustrative purposes.

IV. Conclusion

The protocols and characterization methods detailed in these application notes provide a comprehensive guide for the development of ketoprofen-loaded microspheres. The choice of preparation method and formulation parameters, such as the type of polymer and drug-to-polymer ratio, significantly influences the physicochemical properties and drug release profile of the microspheres.[6] Careful optimization of these variables is crucial for designing a drug delivery system with the desired sustained-release characteristics for improved therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. web.citius.technology [web.citius.technology]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Formulation and characterization of ketoprofen embedded polycaprolactone microspheres using solvent evaporation method | ADMET and DMPK [pub.iapchem.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Preparation and characterization of ketoprofen-loaded microspheres for embolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Development of Ketoprofen Transdermal Delivery Systems

Introduction

Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties in conditions like osteoarthritis and rheumatoid arthritis.[1][2][3] Oral administration, however, is associated with significant gastrointestinal side effects and first-pass metabolism, which can reduce bioavailability.[1][4] Transdermal drug delivery systems (TDDS) offer a compelling alternative, delivering ketoprofen directly through the skin to achieve localized or systemic effects while minimizing these drawbacks.[1][3] This document provides detailed application notes and protocols for the development and evaluation of various ketoprofen TDDS, including transdermal patches and nanoemulsion-based gels (nanoemulgels).

Ketoprofen exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Section 1: Matrix-Type Transdermal Patches

Application Note:

Matrix-type transdermal patches are a common design where the drug is uniformly dispersed within a polymer matrix. The polymer controls the rate of drug release onto the skin. The choice of polymer is critical; hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) can lead to faster release, while hydrophobic polymers such as Ethylcellulose (EC) provide more sustained release.[5][6][7] By blending these polymers in different ratios, the drug release profile can be precisely modulated to achieve the desired therapeutic effect.[5][7]

Protocol 1.1: Preparation of Transdermal Patches (Solvent Casting Technique)

This protocol describes a common method for preparing matrix-type patches.[8][9][10]

-

Polymer Solution Preparation: Dissolve the chosen polymers (e.g., Ethylcellulose and PVP) in a suitable solvent or solvent mixture (e.g., chloroform and methanol).[5][10] Stir continuously until a clear, homogenous solution is formed.

-

Drug Incorporation: Separately dissolve a pre-weighed amount of ketoprofen and a plasticizer (e.g., Dibutyl Phthalate or Polyethylene Glycol) in a small amount of the solvent.[5][8]

-

Mixing: Add the drug-plasticizer solution to the polymer solution under continuous stirring. Mix thoroughly to ensure uniform distribution. Let the solution stand for a period to remove any entrapped air bubbles.[8]

-

Casting: Pour the final solution into a petri plate or onto a flat surface lined with a backing membrane.[8]

-

Drying: Control the solvent evaporation rate, often by placing an inverted funnel over the petri plate. Allow it to dry at room temperature for 24 hours, followed by further drying in an oven at a controlled temperature (e.g., 40-45°C) to remove residual solvents.[8][11]

-

Cutting and Storage: Once dried, the film can be cut into patches of the desired size. Store the patches in a desiccator until further evaluation.[11]

Protocol 1.2: Physicochemical Evaluation of Patches

-

Thickness: Measure the thickness of the patch at multiple points using a screw gauge or digital micrometer to ensure uniformity.[8][11]

-

Weight Uniformity: Cut patches of a specified area from different locations of the film, weigh them individually on a digital balance, and calculate the average weight and standard deviation.[8]

-

Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of folds it can withstand is the folding endurance value, indicating its flexibility.[3][8]

-

Drug Content Uniformity: Dissolve a patch of a known area in a suitable solvent (e.g., chloroform).[7] Dilute the solution appropriately and analyze the drug concentration using a UV-Visible spectrophotometer at the drug's λmax (approx. 260 nm in phosphate buffer).[7][8]

Data Presentation: Formulation and Performance of Ketoprofen Patches

| Formulation Code | Polymer Ratio (e.g., EC:PVP) | Plasticizer | Penetration Enhancer | Cumulative Drug Release (%) | Time (h) | Reference |

| F1 | HPMC only | Dibutyl Phthalate | Dimethyl Sulfoxide | 95.53 | 8 | [5] |

| F2 | EC only | Dibutyl Phthalate | Dimethyl Sulfoxide | 67.08 | 24 | [5] |

| F7 | HPMC:EC (5:5) | Dibutyl Phthalate | Dimethyl Sulfoxide | 86.81 | 24 | [5] |

| F2 (Naga Sowjanya et al.) | HPMC:EC (ratio not specified) | Polyethylene Glycol | - | 93.35 | 8 | [8] |

| F (1:3) | EC:PVP (1:3) | PEG 4000 | Almond Oil | 91.78 | 8 | [9] |

| F6 | HPMC:EC (4:1) | - | - | 85.77 | 24 | [11] |

| F (1:3) Mita et al. | EC:PVP (1:3) | - | - | 93.66 | 12 | [7][12] |

Section 2: Transdermal Gels and Nano-formulations

Application Note:

Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant/co-surfactant mixture, with droplet sizes typically below 200 nm.[13] These systems are highly effective for transdermal delivery because the nanosized droplets can enhance drug permeation through the skin barrier.[14] Furthermore, components like oleic acid (oil) and ethanol (co-surfactant) can act as penetration enhancers themselves.[15] To improve viscosity and skin retention for practical application, these nanoemulsions are often incorporated into a hydrogel base (e.g., Carbopol or Chitosan) to form a nanoemulgel.[14][15]

Protocol 2.1: Formulation of Ketoprofen Nanoemulsion

-

Excipient Selection (Solubility Study): Determine the solubility of ketoprofen in various oils, surfactants, and co-surfactants. Select the components that show the highest solubility for the drug.[13][15] Oleic acid, Tween 80, and ethanol are commonly selected as the oil, surfactant, and co-surfactant, respectively.[15]

-

Construct Pseudo-Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1). For each Smix ratio, titrate it with the aqueous phase (water) while observing for transparency to identify the nanoemulsion region. This diagram helps determine the optimal concentration range of the components.[13][15]

-

Preparation of Nanoemulsion: Based on the phase diagram, select a formulation. Add the pre-weighed amount of ketoprofen to the oil phase. Then, add the Smix and mix. Finally, add the aqueous phase dropwise with gentle stirring until a clear and transparent nanoemulsion is formed.[15]

Protocol 2.2: Preparation of Nanoemulgel

-

Gelling Agent Dispersion: Disperse a gelling agent (e.g., 1% w/w Carbopol 940 or Chitosan) in a sufficient quantity of distilled water.[16] Allow it to swell overnight.

-

Incorporation of Nanoemulsion: Slowly add the optimized ketoprofen nanoemulsion to the dispersed gel base with continuous, gentle stirring until a homogenous nanoemulgel is formed.[15]

-

pH Adjustment: Adjust the pH of the gel to be compatible with skin (pH 6.8-7.4) using a neutralizing agent like triethanolamine if required.[16]

Protocol 2.3: Characterization of Nanoemulgel

-

Globule Size and Zeta Potential: Determine the average droplet size, polydispersity index (PDI), and surface charge (zeta potential) using a dynamic light scattering (DLS) instrument.

-

Viscosity and Rheology: Measure the viscosity of the final gel formulation using a viscometer. This is crucial for ensuring desirable consistency and spreadability.[2]

-

Spreadability: Place a known amount of the gel between two glass slides and apply a standard weight on the upper slide. Measure the diameter of the circle formed after a specific time to determine spreadability.[2]

-

Drug Content: Determine the drug content by dissolving a known weight of the nanoemulgel in a suitable solvent and analyzing it spectrophotometrically.[2]

Data Presentation: Characterization of Ketoprofen Nano-formulations

| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Permeation Flux (µg/cm²/hr) | Reference |

| Nanoemulgel (C1) | Oil: 3.09%, Smix: 60.54%, Water: 36.36% | 228.8 | - | 10.5 | [15] |

| Nanoemulgel (NG6) | Oil (Oleic acid): 6%, S/CoS (Tween 80/Transcutol P): 35% | < 200 | - | - | [17] |

| Nanoemulgel (H-2) | Oil (Captex 200), S/CoS (Tween 80/PEG 400) | < 100 | -16.3 | - | [13] |

| Transethosomes Gel (TG-12) | Phospholipid, Ethanol, Water | 135.65 | -39.98 | - | [2][18] |

| Nanosponge Gel (F5) | Ethyl Cellulose, PVA | 320.7 | -24.3 | - | [16] |

Section 3: In Vitro and Ex Vivo Evaluation Protocols

Application Note:

In vitro release and ex vivo permeation studies are fundamental for evaluating the performance of transdermal systems. In vitro release testing measures the rate at which the drug is released from the formulation, while ex vivo permeation studies use excised animal or human skin to predict how the drug will penetrate the skin barrier in vivo.[5] The Franz diffusion cell is the standard apparatus for these experiments.[5][10][19]

Protocol 3.1: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

-

Skin Preparation: Use excised skin from a suitable model (e.g., human cadaver, porcine ear, or rat abdomen).[10][15] Carefully remove subcutaneous fat and hair. Store the skin frozen until use.[19]

-

Apparatus Setup: Mount the prepared skin on a Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.[10][19] The effective diffusion area is determined by the cell's orifice.

-

Receptor Medium: Fill the receptor compartment with a phosphate buffer solution (pH 7.4) to mimic physiological conditions.[7] Maintain the temperature at 37 ± 0.5°C and stir continuously with a magnetic bar to ensure sink conditions.[15][19]

-

Sample Application: Apply a known quantity of the formulation (patch or gel) to the skin surface in the donor compartment.[15]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replenish the volume with fresh, pre-warmed buffer.[8]

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.[15][20]

-

Data Calculation: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h). The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

Section 4: In Vivo Evaluation Protocols

Application Note:

In vivo studies in animal models are essential to confirm the therapeutic efficacy and safety of the developed formulation. The carrageenan-induced paw edema model is a standard and widely used method to assess the anti-inflammatory activity of NSAID formulations.[15][20] Skin irritation studies are also critical to ensure the formulation is safe for topical application.

Protocol 4.1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

-

Animal Selection: Use healthy male rats (e.g., Wistar or Sprague-Dawley), weighing between 120-250g.[21] Divide them into groups (e.g., control, placebo gel, test formulation, marketed product).

-

Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Formulation Application: Immediately after carrageenan injection, apply a specified amount of the test formulation, placebo, or control to the paw surface of the respective groups.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 4, 6, 8 hours) after the induction of inflammation.

-

Calculation: Calculate the percentage inhibition of edema for each group at each time point relative to the control group. A significant reduction in paw volume indicates effective anti-inflammatory activity.[15] One study found that a ketoprofen nanogel formulation showed 74% inhibition of edema after 8 hours.[15][21]

Protocol 4.2: Skin Irritation Study

-

Animal Preparation: Use healthy rabbits or rats. Shave a small area on the dorsal side of the animal 24 hours before the study.

-

Application: Apply the test formulation to the shaved skin area. A control patch or placebo formulation should be applied to an adjacent site.

-

Observation: Observe the application site for any signs of skin irritation, such as erythema (redness) and edema (swelling), at specified time points (e.g., 24, 48, and 72 hours) after application.

-

Scoring: Score the observations based on a standardized scale (e.g., Draize scale). A lack of erythema and edema indicates that the formulation is non-irritating.[13]

Section 5: Stability Studies

Protocol 5.1: Accelerated Stability Testing

-

Sample Storage: Seal the optimized formulations (e.g., patches wrapped in aluminum foil) in suitable containers.[3][8]

-

Storage Conditions: Store the samples in a stability chamber under accelerated conditions as per ICH guidelines, typically at 40 ± 2°C and 75 ± 5% relative humidity (RH).[8]

-

Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).[22]

-

Evaluation: Evaluate the samples for changes in physical appearance, pH, viscosity (for gels), drug content, and in vitro drug release profile.[8][23] No significant changes in these parameters over the study period indicate a stable formulation.[8][22]

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. jddtonline.info [jddtonline.info]

- 3. idosi.org [idosi.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. Design and in vitro evaluation of transdermal patches containing ketoprofen [wisdomlib.org]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. ijarmps.org [ijarmps.org]

- 9. ijnrd.org [ijnrd.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Formulation and evaluation of transdermal patches containing dexketoprofen trometamol - Int J Pharm Chem Anal [ijpca.org]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.isciii.es [scielo.isciii.es]

- 16. ijhsr.org [ijhsr.org]

- 17. researchgate.net [researchgate.net]

- 18. jddtonline.info [jddtonline.info]

- 19. tandfonline.com [tandfonline.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Development and Evaluation of Novel Water-Based Drug-in-Adhesive Patches for the Transdermal Delivery of Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols for Ketoprofen Nanoparticle Formulation in Targeted Anti-Inflammatory Therapy

For Researchers, Scientists, and Drug Development Professionals